molecular formula C16H16BrN3S B11927737 (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

Cat. No.: B11927737
M. Wt: 362.3 g/mol
InChI Key: NUKWAQSAYYSJPC-UHFFFAOYSA-N
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Description

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with p-tolylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine
  • 3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine
  • N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazole

Uniqueness

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt. This gives it distinct physicochemical properties and biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H16BrN3S

Molecular Weight

362.3 g/mol

IUPAC Name

N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine;hydrobromide

InChI

InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H

InChI Key

NUKWAQSAYYSJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC)S2)C3=CC=CC=C3.Br

Origin of Product

United States

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